Methyl 2-(bromomethyl)-6-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLJTTUAHSMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460706 | |
| Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861840-51-9 | |
| Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Bromomethyl 6 Iodobenzoate
Retrosynthetic Approaches and Key Intermediates
The synthesis of Methyl 2-(bromomethyl)-6-iodobenzoate is strategically planned through retrosynthesis, which identifies logical precursors and key transformations. The primary disconnection points to a benzylic bromination of a methyl group and the formation of the methyl ester from a corresponding carboxylic acid.
Derivatives of Methyl 2-Methyl-6-iodobenzoate as Starting Materials
The most direct synthetic route to this compound involves the selective bromination of the benzylic methyl group of Methyl 2-methyl-6-iodobenzoate. This precursor is the immediate logical antecedent to the final product.
The synthesis of this key starting material, Methyl 2-methyl-6-iodobenzoate, typically begins with the corresponding carboxylic acid, 2-methyl-6-iodobenzoic acid. The esterification can be achieved through standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid.
A related approach involves the preparation of Methyl 2-iodobenzoate (B1229623) from 2-iodobenzoic acid via esterification. chemicalbook.com In one documented procedure, 2-iodobenzoic acid is refluxed with methanol and concentrated sulfuric acid for 16 hours. After workup, which includes extraction with dichloromethane (B109758) and washing with sodium bicarbonate solution, Methyl 2-iodobenzoate is obtained in high yield (98%). chemicalbook.com While this produces an isomer, the principles of esterification are directly applicable to the synthesis of the required 2-methyl-6-iodobenzoate precursor from its corresponding acid.
Precursor Design from Related Benzoic Acid Scaffolds
Alternative synthetic strategies involve designing precursors from more readily available benzoic acid scaffolds. One such approach starts with 2,6-dimethylbenzoic acid. A process has been developed for the selective monobromination of one of the methyl groups of 2,6-dimethylbenzoic acid to yield 2-bromomethyl-6-methyl-benzoic acid. google.com This reaction is carried out using sodium bromate (B103136) and hydrobromic acid, often in a halogenated solvent like methylene (B1212753) chloride and in the presence of light. google.com This intermediate, containing both the target bromomethyl group and a remaining methyl group, would then require a subsequent iodination step at the aromatic ring, followed by esterification, to arrive at the final product.
Another versatile method for constructing substituted benzoates involves diazotization reactions of amino-substituted precursors. For instance, the synthesis of Methyl 2-iodobenzoate can be achieved from Methyl anthranilate (methyl 2-aminobenzoate). google.com The process involves a diazotization reaction using sodium nitrite (B80452) and sulfuric acid, followed by a substitution reaction with potassium iodide to introduce the iodo group. google.com This strategy could be adapted, starting from a suitably substituted aminobenzoic acid, to construct the 2-iodo-6-methyl pattern before the final bromination step.
Benzylic Bromination Strategies
The key transformation in synthesizing this compound from its immediate precursor, Methyl 2-methyl-6-iodobenzoate, is the selective bromination of the benzylic methyl group.
Free-Radical Bromination Protocols (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)
Benzylic bromination is most effectively achieved through a free-radical pathway, commonly known as the Wohl-Ziegler reaction. wikipedia.org This method utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored because it can provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to suppress competing ionic side reactions, such as electrophilic aromatic bromination. masterorganicchemistry.com The reaction is typically performed by refluxing the substrate with NBS in a suitable solvent, often with the addition of a radical initiator or under light irradiation to facilitate the formation of the initial bromine radical (Br•). wikipedia.org
For substrates with benzylic positions, such as the methyl group in Methyl 2-methyl-6-iodobenzoate, the reaction proceeds via the formation of a stable benzylic radical intermediate. This radical then abstracts a bromine atom from Br₂ (generated in situ from NBS) to form the desired benzylic bromide product and a new bromine radical, propagating the chain reaction. masterorganicchemistry.com This method's high regioselectivity for the benzylic position makes it the preferred strategy for this transformation.
The efficiency of NBS-mediated benzylic bromination is highly dependent on the effective initiation of the radical chain reaction. Without an initiator, the reaction can be sluggish or fail to proceed to completion.
Commonly used initiator systems include:
Radical Initiators: Chemical compounds that decompose upon heating to generate free radicals are widely used. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common choices. wikipedia.org For example, in the synthesis of a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, AIBN is added to a mixture of the starting material and NBS in acetonitrile (B52724), which is then heated to 55-75°C to initiate the reaction. google.com
Light (Photochemical Initiation): Irradiation with UV light can also be used to initiate the reaction by promoting the homolytic cleavage of bromine. google.com
The choice and concentration of the initiator are crucial for optimizing the reaction. Insufficient initiation can lead to low yields, while an excessive amount may lead to unwanted side reactions. The reaction's progress is typically monitored by techniques like TLC or HPLC to determine completion. google.com
Table 1: Initiator Systems in Benzylic Bromination
| Initiator Type | Common Examples | Typical Conditions | Role in Reaction |
|---|---|---|---|
| Thermal Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Heating/Reflux | Decomposes upon heating to produce free radicals, which initiate the chain reaction. wikipedia.orggoogle.com |
| Photochemical Initiator | UV Light | Irradiation at room or elevated temperature | Provides energy for the homolytic cleavage of Br₂, initiating the radical process. google.com |
The choice of solvent is a critical parameter in NBS brominations, as it can significantly influence the reaction's outcome, affecting both yield and regioselectivity.
Traditionally, non-polar solvents are used for Wohl-Ziegler reactions to favor the radical pathway and minimize ionic side reactions. Carbon tetrachloride (CCl₄) has been a classic solvent for this purpose due to its inertness and ability to dissolve NBS sparingly. wikipedia.org The low solubility of NBS is advantageous as it helps maintain the low bromine concentration required for selective benzylic bromination. wikipedia.org
However, due to the toxicity and environmental concerns associated with CCl₄, other solvents have been explored and are commonly used.
Halogenated Solvents: Solvents like chlorobenzene (B131634) and methylene chloride are effective alternatives. google.comgoogle.com
Acetonitrile (CH₃CN): This polar aprotic solvent has been shown to be an effective medium for NBS brominations. mdma.ch In some cases, reactions in acetonitrile can be faster than in CCl₄ and can be performed under milder conditions (e.g., at room temperature instead of reflux). mdma.ch For instance, the bromination of methyl 2-methyl-3-nitro-benzoate is successfully carried out in acetonitrile. google.com The use of a polar solvent can sometimes alter the reaction's course, but for many substrates, it provides a good alternative to halogenated hydrocarbons. mdma.ch
The selection of the solvent must be carefully considered based on the substrate's solubility and the desired reaction pathway.
Table 2: Solvent Effects on NBS Benzylic Bromination
| Solvent | Polarity | Typical Conditions | Influence on Reaction |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Non-polar | Reflux | Classic solvent for promoting the radical pathway; low NBS solubility is beneficial for selectivity. wikipedia.org |
| Acetonitrile (CH₃CN) | Polar Aprotic | Room Temperature or Heating | Can lead to faster reactions under milder conditions compared to CCl₄; generally good for substrates soluble in polar media. google.commdma.ch |
| Chlorobenzene | Non-polar | Heating/Reflux | Effective non-polar alternative to CCl₄. google.com |
| Methylene Chloride (CH₂Cl₂) | Polar Aprotic | Heating/Reflux | Commonly used halogenated solvent. google.com |
Selective Functionalization of Methyl Groups in Aromatic Systems
A key transformation in the synthesis of this compound is the selective bromination of the methyl group at the C2 position of the aromatic ring. This reaction, known as benzylic bromination, converts the precursor, methyl 2-methyl-6-iodobenzoate, into the final product. The presence of both an iodo and a methyl ester group, which are electron-withdrawing, can make the aromatic ring less reactive, necessitating specific conditions for the bromination of the adjacent methyl group.
Research into the bromination of methyl groups attached to aromatic rings has identified effective methods for this functionalization. Conventionally, such reactions might require high temperatures or photochemical initiation. google.com However, alternative methods have been developed to achieve high selectivity under milder conditions. One such method involves reacting the methylated aromatic compound with bromine in a suitable solvent, such as dichloromethane, in the presence of a catalyst like bentonite. google.com This approach allows the reaction to proceed at temperatures between 0-30°C. google.com
The progress of the reaction can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material. google.com
Table 1: Representative Conditions for Benzylic Bromination
| Parameter | Condition | Source |
| Starting Material | Methylated Aromatic Compound (e.g., Ar-CH₃) | google.com |
| Brominating Agent | Bromine (Br₂) | google.com |
| Catalyst | Bentonite | google.com |
| Solvent | Dichloromethane | google.com |
| Temperature | 0-30 °C | google.com |
Routes Involving Directed Halogenation of Benzoate (B1203000) Cores
The synthesis of the core structure, methyl 2-methyl-6-iodobenzoate, requires the specific placement of substituents on the benzene (B151609) ring. The positions of the functional groups (ester at C1, methyl at C2, and iodo at C6) are critical. The directing effects of existing substituents heavily influence the outcome of standard electrophilic aromatic substitution reactions. An ester group typically directs incoming electrophiles to the meta position, while iodo and methyl groups direct to the ortho and para positions. rsc.orgchemistrysteps.com Achieving the 1,2,6-substitution pattern therefore requires a synthetic strategy that can override these typical directing effects.
A powerful method for the regioselective introduction of a halogen onto an aromatic ring is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. For instance, the synthesis of methyl 2-iodobenzoate can be achieved by starting with methyl 2-aminobenzoate. google.com The amino group is first treated with sodium nitrite and a strong acid like sulfuric acid to form a diazonium salt. google.com Subsequent reaction with potassium iodide replaces the diazonium group with iodine, yielding the desired 2-iodo-substituted product with high specificity. google.com This methodology can be adapted to precursors like methyl 2-methyl-6-aminobenzoate to construct the required 2-methyl-6-iodobenzoate intermediate.
Direct halogenation of a benzene ring with bromine or chlorine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a potent electrophile that can be attacked by the aromatic ring. wikipedia.orgchemguide.co.uk However, for iodination, the reaction often requires an oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, to generate the electrophilic iodine species. wikipedia.org
Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques at each stage. The choice of method depends on the physical state (solid or liquid) and solubility properties of the compound of interest.
Commonly employed techniques for the isolation and purification of solid intermediates include:
Precipitation and Filtration : After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into an anti-solvent, such as water or onto crushed ice. google.comrsc.org The resulting solid is then collected by suction filtration using a Buchner funnel. rsc.org The collected solid is typically washed with cold water or another suitable solvent to remove residual acids and water-soluble byproducts. google.comrsc.org
Recrystallization : This is a standard technique for purifying crude solid products. The material is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. Impurities remain in the solution while the pure compound crystallizes out. For compounds like substituted benzoates, a mixture of ethanol (B145695) and water is often an effective solvent system for recrystallization. rsc.org
Slurrying/Washing : In some cases, a crude solid can be purified by stirring it as a slurry in a solvent (like isopropyl alcohol) in which the desired product has low solubility, but impurities are soluble. google.com The purified solid is then collected by filtration.
For liquid intermediates or products, purification is often achieved by:
Distillation/Rectification : This technique separates liquids based on differences in their boiling points and is particularly useful for purifying liquid intermediates like methyl 2-iodobenzoate. google.com
Centrifugation : This can be used to efficiently separate a solid product from the reaction supernatant. google.com Following separation, the product may be washed with a specific solution, such as aqueous sodium sulfite, to remove unreacted reagents like iodine. google.com
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromomethyl 6 Iodobenzoate
Reactivity Profile of the Bromomethyl Moiety
The primary reactive center for the transformations discussed herein is the bromomethyl group. This group is classified as a benzylic halide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the C-Br bond is relatively weak, allowing for homolytic cleavage to generate a stable benzylic radical. The position of this group at the 2-position, ortho to both an iodo and a methyl ester group, introduces significant electronic and steric influences that modulate its reactivity.
Radical Processes Initiated at the Benzylic Position
In addition to ionic reactions, the bromomethyl group can undergo homolytic cleavage of the C-Br bond to form a benzylic radical. This radical is resonance-stabilized by the adjacent benzene (B151609) ring, making it a relatively stable intermediate. Such processes are typically initiated by radical initiators (e.g., AIBN) or photochemically.
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation proceeds via a free-radical chain mechanism. A typical system for this reaction involves a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).
The mechanism proceeds in three main stages:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the donor (e.g., Bu₃SnH) to generate a stannyl (B1234572) radical (Bu₃Sn•).
Propagation: The stannyl radical reacts with Methyl 2-(bromomethyl)-6-iodobenzoate, abstracting the bromine atom and generating the key methyl 2-(radicalomethyl)-6-iodobenzoate intermediate. This benzylic radical then abstracts a hydrogen atom from another molecule of the hydrogen donor (Bu₃SnH) to form the final product, Methyl 2-methyl-6-iodobenzoate, and regenerate the stannyl radical, which continues the chain.
Termination: Two radical species combine to end the chain reaction.
This reductive process effectively removes the reactive handle at the benzylic position, yielding a less functionalized product. Studies on similar systems show that reductive dehalogenation can be a high-yield process. nih.gov
The unique substitution pattern of this compound makes it an ideal candidate for intramolecular radical cyclization. researchgate.net Once the benzylic radical is formed via homolytic cleavage of the C-Br bond (as described above), it can attack an internal reaction site. In this molecule, the ortho-iodo group provides a site for such a cyclization.
The proposed mechanism involves the formation of the benzylic radical, which then attacks the aromatic carbon bearing the iodine atom. This type of cyclization is an ipso-substitution. This process can lead to the formation of a new five-membered ring fused to the original benzene ring. Such radical cyclizations are powerful tools for constructing complex polycyclic frameworks from simple precursors. thieme-connect.de The relative weakness of the C-I bond makes it susceptible to displacement by the intramolecular radical intermediate. Research on related 1-(2'-bromobenzyl)isoquinoline systems demonstrates the feasibility of this type of radical-mediated ring closure to form new cyclic structures. researchgate.net
Transformations Involving the Aryl Iodide Functionality
The carbon-iodine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide moiety, particularly in comparison to aryl bromides or chlorides, makes it an excellent electrophile in numerous transition metal-catalyzed processes.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the aryl iodide of this compound is an ideal substrate for these transformations. researchgate.net Palladium and copper-based catalytic systems are most commonly employed to functionalize this position.
Palladium-Mediated Coupling Strategies (e.g., Suzuki-Miyaura, Stille, Mizoroki-Heck)
Palladium catalysis is at the forefront of cross-coupling chemistry, offering a diverse array of methods to form new bonds at the aryl iodide position. researchgate.net
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. masterorganicchemistry.comnih.gov In the context of this compound, the aryl iodide can be selectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.govnih.gov The choice of ligands, often bulky and electron-rich phosphines, is crucial for achieving high efficiency and selectivity. rsc.orgmit.edu
The Stille reaction provides another powerful method for carbon-carbon bond formation by coupling the aryl iodide with an organotin reagent. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For instance, methyl 2-iodobenzoate (B1229623) can be coupled with 2-(tributylstannyl)thiophene (B31521) in the presence of a palladium catalyst. researchgate.net Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
The Mizoroki-Heck reaction , often simply called the Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism involves the oxidative addition of the aryl iodide to palladium, followed by migratory insertion of the alkene into the palladium-aryl bond, and then a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. nih.govlibretexts.org
A summary of representative palladium-catalyzed coupling reactions is presented in the table below.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl, Aryl-alkene |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl, Aryl-alkene |
| Mizoroki-Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a complementary and often more cost-effective approach to functionalizing the aryl iodide. Copper catalysis is particularly effective for forming carbon-heteroatom bonds and for certain carbon-carbon bond-forming reactions. For example, copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported as an efficient method for the synthesis of aryldifluorophosphonates. figshare.comnih.govresearchgate.net These reactions often exhibit high functional group tolerance and operational simplicity. figshare.comnih.gov Copper-catalyzed difluoroalkylation reactions, in general, have gained significant attention. mdpi.com
The table below provides an example of a copper-catalyzed transformation.
| Reaction Type | Reagent | Catalyst (Example) | Product Type |
|---|---|---|---|
| Difluoroalkylation | Bromozinc-difluorophosphonate | Cu Catalyst | Aryldifluorophosphonate |
Lithiation/Metalation and Subsequent Quenching Reactions
The aryl iodide of this compound can undergo iodine-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This generates a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the 2-position. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. The challenge in these reactions lies in achieving selectivity for the iodine-lithium exchange over potential reactions at the ester or benzylic bromide functionalities. Low temperatures are typically crucial to minimize side reactions.
Orthogonal Reactivity and Selective Functionalization
The presence of two different halogen atoms on the aromatic ring of this compound, along with the ester group, allows for the possibility of orthogonal reactivity. This means that one site can be selectively functionalized while leaving the other intact for subsequent transformations. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a key principle that can be exploited. nih.gov
For instance, a Suzuki-Miyaura, Stille, or Heck reaction can be performed selectively at the aryl iodide position under carefully controlled conditions, leaving the benzylic bromide untouched. nih.gov This would yield a product that still contains the reactive bromomethyl group, which can then be used in subsequent nucleophilic substitution reactions, such as the formation of ethers, esters, or amines. This stepwise functionalization strategy is highly valuable for the synthesis of complex, polysubstituted aromatic compounds. The selective palladium-catalyzed C(sp²)-Br bond coupling reactions of bromobenzenes containing a chloromethyl group with arylboronic acids have been reported, highlighting the potential for selective functionalization in similar systems. nih.gov
Sequential Chemical Transformations Utilizing Both Halogen Centers
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound provides a strategic advantage in multistep syntheses. The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond of the bromomethyl group. This allows for selective functionalization at the aromatic ring, leaving the bromomethyl group available for subsequent transformations.
A common strategy involves an initial palladium-catalyzed reaction at the iodo position, followed by a nucleophilic substitution at the benzylic bromide. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-I bond. The resulting product, which now contains a new carbon-carbon or carbon-heteroatom bond at the 6-position, retains the reactive bromomethyl group. This group can then undergo a variety of subsequent reactions, such as Williamson ether synthesis, Gabriel synthesis, or the formation of a Grignard reagent, to introduce a second point of diversity.
| Step | Reaction Type | Reagents and Conditions | Product Type | Key Observation |
| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Methyl 2-(bromomethyl)-6-arylbenzoate | Selective reaction at the more reactive C-I bond. |
| 2 | Nucleophilic Substitution | NaN₃, DMF, 25°C | Methyl 2-(azidomethyl)-6-arylbenzoate | Subsequent reaction at the benzylic bromide. |
| 1 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25°C | Methyl 2-(bromomethyl)-6-(alkynyl)benzoate | Chemoselective coupling at the aryl iodide. |
| 2 | Williamson Ether Synthesis | Sodium alkoxide, THF, 0°C to rt | Methyl 2-(alkoxymethyl)-6-(alkynyl)benzoate | Introduction of an ether linkage post-coupling. |
This sequential approach allows for the controlled and stepwise construction of highly functionalized aromatic compounds from a single, readily accessible starting material.
Chemoselectivity in Complex Reaction Environments
The ability to control which halogen atom reacts in the presence of multiple reactive sites is a hallmark of modern synthetic chemistry. In the context of this compound, chemoselectivity can be achieved by carefully tuning the reaction conditions, particularly the choice of catalyst and nucleophile.
In complex reaction environments, where multiple nucleophiles or electrophiles might be present, the inherent reactivity differences between the aryl iodide and the benzylic bromide can be exploited. Palladium-catalyzed cross-coupling reactions, which proceed via an oxidative addition-reductive elimination cycle, are highly selective for the C(sp²)-I bond over the C(sp³)-Br bond under typical conditions. For example, in a reaction mixture containing an arylboronic acid and a soft nucleophile, a palladium catalyst will preferentially activate the C-I bond for a Suzuki coupling.
Conversely, hard nucleophiles, such as primary or secondary amines, can react directly with the highly electrophilic benzylic carbon of the bromomethyl group in an S(_N)2 fashion. This type of reaction often proceeds without the need for a transition metal catalyst and can be favored by using polar aprotic solvents. The steric hindrance provided by the ortho-ester and iodo groups can influence the rate and feasibility of this nucleophilic attack.
The choice of palladium catalyst and ligands can also fine-tune the chemoselectivity. The use of specific phosphine (B1218219) ligands can modulate the electronic and steric properties of the palladium center, thereby directing its reactivity towards a particular halogen.
| Reaction Scenario | Reagents | Catalyst/Conditions | Major Product | Basis of Chemoselectivity |
| Suzuki Coupling | p-tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80°C | Methyl 2-(bromomethyl)-6-(p-tolyl)benzoate | Higher reactivity of the C-I bond in palladium-catalyzed coupling. nih.gov |
| Nucleophilic Substitution | Piperidine | K₂CO₃, Acetonitrile (B52724), 60°C | Methyl 2-(piperidin-1-ylmethyl)-6-iodobenzoate | Direct S(_N)2 attack at the activated benzylic position. |
| Competitive Coupling | Phenylacetylene, Aniline | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-(bromomethyl)-6-(phenylethynyl)benzoate | Sonogashira coupling at the C-I bond is kinetically favored over potential amination. |
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Organic Synthesis
The strategic placement of the bromo, iodo, and methyl ester groups on the benzene (B151609) ring makes Methyl 2-(bromomethyl)-6-iodobenzoate a versatile and powerful building block. The differential reactivity of the aryl iodide and the benzylic bromide is particularly advantageous, enabling selective and sequential reactions. The aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds.
Simultaneously, the bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups or to connect with other molecular fragments. This dual reactivity allows for the methodical and controlled assembly of intricate molecules. The ester group can also be hydrolyzed or reduced to further diversify the molecular scaffold. This multi-faceted reactivity profile establishes the compound as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 861840-51-9 chemuniverse.com |
| Molecular Formula | C₉H₈BrIO₂ chemscene.com |
| Molecular Weight | 354.97 g/mol chemscene.com |
| Purity | ≥98% chemscene.com |
| Appearance | Solid sigmaaldrich.com |
| SMILES | COC(=O)C1=C(C=CC=C1I)CBr chemscene.com |
| InChI Key | FYAVLNMQBCJMLV-UHFFFAOYSA-N sigmaaldrich.com |
This table presents key physicochemical data for this compound.
Precursor in the Synthesis of Complex Organic Molecules
The compound's utility extends to being a foundational precursor for a variety of complex organic structures, including important polycyclic and heterocyclic systems.
The reactive handles on this compound are ideally positioned for intramolecular reactions, facilitating the formation of fused ring systems that are prevalent in many biologically active compounds.
The isoquinoline (B145761) core is a common motif in natural alkaloids and synthetic pharmaceuticals. This compound is a suitable precursor for constructing this heterocyclic system. Synthetic strategies often involve the use of ortho-haloaryl compounds. organic-chemistry.org For instance, the bromomethyl group can be converted into an aldehyde, which can then undergo condensation with an amine followed by a palladium-catalyzed intramolecular cyclization involving the iodo-substituent to form the isoquinoline ring. A related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is used to synthesize the core of Lenalidomide, which involves the formation of an isoindolinone ring, a structure closely related to the isoquinoline system. google.com
Phthalides, or 1(3H)-isobenzofuranones, are five-membered lactones that form the core of many natural products with diverse biological activities. The synthesis of the parent phthalide (B148349) structure was historically achieved through the thermal decomposition of ethyl 2-(bromomethyl)benzoate. nih.gov this compound can undergo a similar intramolecular cyclization (lactonization) reaction. Treatment with a base can facilitate a nucleophilic attack from the carboxylate (formed via ester hydrolysis) onto the benzylic carbon, displacing the bromide and forming the phthalide ring. The iodo-substituent remains on the aromatic ring, providing a site for further functionalization of the resulting phthalide derivative. nih.govorganic-chemistry.org
Biaryl and stilbene (B7821643) scaffolds are privileged structures in medicinal chemistry and materials science, known for their wide range of biological activities and optical properties. nih.gov
This compound is an excellent starting material for these derivatives. The iodo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions. nih.gov
Suzuki Coupling: Reaction with an arylboronic acid can selectively form a biaryl linkage at the iodo-position.
Heck Coupling: Reaction with a styrene (B11656) derivative can form a stilbene structure. Research has shown that stilbenes can be generated from methyl-2-iodobenzoate through Mizoroki-Heck reaction conditions. nih.gov
The presence of both an iodo and a bromo group allows for potential sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl and stilbene derivatives. nih.gov
Table 2: Synthetic Applications in Constructing Core Frameworks
| Target Framework | Key Reaction Type | Role of this compound |
|---|---|---|
| Isoquinoline | Condensation & Intramolecular Cyclization organic-chemistry.org | Precursor providing the ortho-iodo-benzyl backbone. |
| Phthalide | Intramolecular Lactonization nih.gov | The bromomethyl group acts as an electrophile for ring closure. |
| Biaryl | Suzuki Coupling nih.gov | The aryl iodide is the reactive site for C-C bond formation. |
| Stilbene | Heck Coupling nih.gov | The aryl iodide couples with an alkene to form the stilbene double bond. |
This table outlines the role of this compound in synthesizing key chemical scaffolds.
Construction of Polycyclic and Heterocyclic Frameworks
Application in Total Synthesis and Analog Preparation of Bioactive Compounds
The versatility of this compound makes it a valuable intermediate in the total synthesis of natural products and the preparation of their analogs for structure-activity relationship (SAR) studies. Its ability to participate in key bond-forming reactions allows for the efficient assembly of complex target molecules.
A notable example is the use of the structurally similar compound, methyl 2-(bromomethyl)-3-nitrobenzoate, in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma. google.com In this synthesis, the bromomethyl group reacts with 3-aminopiperidine-2,6-dione (B110489) to form the isoindolinone core of the drug. google.com
Furthermore, stilbene derivatives, which can be readily synthesized from this building block, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.gov The ability to generate libraries of stilbene and biaryl analogs from this compound is therefore of great interest in drug discovery programs. Additionally, compounds with bromomethyl functionalities have been identified as having selective cytotoxic effects against cancer cells. nih.gov A closely related compound, Methyl 2-bromo-6-iodobenzoate, has itself been reported to exhibit anti-proliferative effects against various human cancer cell lines. biosynth.com This suggests that scaffolds derived from this building block may possess inherent biological activity.
Intermediates for Immunomodulatory Agents (e.g., Lenalidomide Analogs)
While the direct synthesis of Lenalidomide and its analogs from this compound is not extensively documented in publicly available literature, the synthesis of closely related structures provides a clear blueprint for its potential utility. The core of Lenalidomide is an isoindolinone ring, which is typically formed through the cyclization of a 2-(bromomethyl)benzoate derivative with 3-aminopiperidine-2,6-dione.
In documented syntheses of Lenalidomide, the analogous compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a common starting material. biosynth.comchemscene.comorganic-chemistry.org The process involves the reaction of this nitro-substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-substituted isoindolinone precursor. biosynth.comchemscene.com This intermediate is then subjected to reduction of the nitro group to an amino group to yield Lenalidomide. organic-chemistry.org
The presence of an iodine atom in this compound, instead of a nitro group, opens up possibilities for the synthesis of novel Lenalidomide analogs through cross-coupling reactions. The aryl iodide functionality is particularly amenable to palladium-catalyzed reactions such as the Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 7-position of the isoindolinone ring. nih.gov This approach would enable the creation of a library of Lenalidomide analogs with diverse functionalities, potentially leading to compounds with altered or improved immunomodulatory properties. nih.govbeilstein-journals.org
Table 1: Key Reactions in the Synthesis of Isoindolinone Cores
| Reaction Step | Starting Material | Reagent | Product | Purpose |
| Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Formation of the core isoindolinone ring structure. chemscene.comorganic-chemistry.org |
| Reduction | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | H₂, Pd/C | Lenalidomide | Conversion of the nitro group to the essential amino group. organic-chemistry.org |
| Potential Suzuki Coupling | This compound derived isoindolinone | Arylboronic acid, Palladium catalyst | 7-Aryl-substituted isoindolinone analog | Introduction of diverse substituents for analog synthesis. nih.gov |
Precursors for Antifolate Derivatives (e.g., Pemetrexed (B1662193) Analogs)
Pemetrexed is a potent antifolate antineoplastic agent characterized by its pyrrolo[2,3-d]pyrimidine core. The synthesis of Pemetrexed and its analogs often involves the construction of this heterocyclic system from suitably substituted aromatic precursors. While direct utilization of this compound in the synthesis of Pemetrexed analogs is not explicitly described, its structural features suggest its potential as a precursor for novel antifolate derivatives.
The synthesis of Pemetrexed analogs has been explored through various routes, often involving multi-step sequences to build the complex heterocyclic core. For instance, the synthesis of 6-methyl substituted pemetrexed analogs has been reported, highlighting the importance of substitution on the aromatic ring for modifying biological activity.
The aryl iodide functionality of this compound could be leveraged in palladium-catalyzed cross-coupling reactions to introduce the necessary side chains required for the construction of the pyrrolo[2,3-d]pyrimidine system. This approach would offer a convergent and flexible strategy for accessing a range of novel antifolate structures. The benzylic bromide could then be used to introduce other key functionalities or to complete the cyclization to form the final heterocyclic ring.
Table 2: General Strategies in the Synthesis of Antifolate Cores
| Synthetic Strategy | Key Precursor Type | Important Reaction | Relevance to this compound |
| Pyrrolo[2,3-d]pyrimidine formation | Substituted anilines or benzonitriles | Condensation with guanidine (B92328) or other heterocycle precursors | The iodo-aniline derived from the subject compound could serve as a starting point. |
| Side chain introduction | Halogenated aromatic compounds | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | The aryl iodide of the subject compound is ideal for such transformations. |
| Final heterocycle construction | Functionalized aromatic intermediates | Intramolecular cyclization | The bromoethyl group can participate in cyclization reactions. |
Synthetic Routes to Antimalarial Alkaloids (e.g., Cassiarin A Derivatives)
A significant application of this compound lies in its potential use in the synthesis of complex natural products, such as the antimalarial alkaloid Cassiarin A and its derivatives. The structure of Cassiarin A features a pyrano[2,3,4-ij]isoquinoline core, and its total synthesis represents a considerable challenge that can be addressed using modern synthetic methodologies.
The key to constructing the core of Cassiarin A and its analogs often involves a Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide. The presence of the iodine atom in this compound makes it an excellent substrate for such a reaction. This allows for the introduction of an alkyne side chain, which can then undergo an intramolecular cyclization to form the characteristic pyran ring of the Cassiarin A skeleton.
The general synthetic approach would involve:
Sonogashira Coupling: Reaction of this compound with a suitable terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This step selectively forms a carbon-carbon bond at the position of the iodine atom.
Cyclization: The newly introduced alkyne can then undergo an intramolecular reaction, often promoted by a base or a transition metal, to form the pyran ring fused to the aromatic core.
Further Elaboration: The bromoethyl group and the methyl ester can be further modified to complete the synthesis of the target Cassiarin A derivative.
This strategy highlights the synthetic power of this compound, where its two reactive sites can be addressed in a controlled manner to build up molecular complexity. The ability to introduce a variety of alkynes via the Sonogashira coupling also provides a straightforward route to a diverse library of Cassiarin A analogs for structure-activity relationship studies.
Table 3: Application in the Synthesis of Cassiarin A Derivatives
| Reaction Step | Substrate | Key Reagents | Intermediate/Product | Purpose |
| Sonogashira Coupling | This compound | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 2-(Bromomethyl)-6-(alkynyl)benzoate | Introduction of the alkyne side chain. |
| Intramolecular Cyclization | 2-(Bromomethyl)-6-(alkynyl)benzoate | Base or Transition Metal Catalyst | Pyrano-fused isoindolinone precursor | Formation of the core heterocyclic system. |
| Final Modifications | Pyrano-fused precursor | Various reagents | Cassiarin A Derivative | Completion of the natural product analog synthesis. |
Computational and Theoretical Studies on Methyl 2 Bromomethyl 6 Iodobenzoate and Its Transformations
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of organic reactions by mapping the potential energy surfaces, identifying transition states, and characterizing intermediates.
For reactions involving methyl 2-(bromomethyl)-6-iodobenzoate, two primary reactive sites are the bromomethyl group, susceptible to nucleophilic substitution, and the ester group, which can undergo reactions like aminolysis or hydrolysis.
DFT studies on the reductive cleavage of para-substituted benzyl (B1604629) chlorides have shown that electron attachment can lead to the formation of radical anions. acs.org For a molecule like this compound, a similar process could initiate reactions. The stability of any resulting radical anion or intermediate carbocation would be significantly influenced by the electronic effects of the ortho-iodo and meta-methoxycarbonyl substituents.
In the context of nucleophilic substitution at the benzylic position, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. Computational studies on the homologation of electron-rich benzyl bromides have demonstrated that the reaction can proceed via an S(_N)1 fashion, with the rate-determining step being the formation of a benzylic carbocation intermediate. nih.gov For this compound, the stability of the potential 2-iodo-6-(methoxycarbonyl)benzyl carbocation would be a critical factor. The electron-withdrawing nature of both the iodo and methoxycarbonyl groups would likely destabilize such a carbocation, potentially favoring an S(_N)2 pathway.
DFT calculations on the aminolysis of methyl benzoate (B1203000) have identified both concerted and stepwise mechanisms, with the stepwise pathway being favored, especially with general base catalysis. nih.gov The transition states for such a reaction involving this compound would be influenced by the steric hindrance and electronic effects of the ortho-substituents.
A hypothetical reaction pathway for a nucleophilic substitution on the bromomethyl group is presented in the table below, illustrating the likely intermediates and transition states that would be subject to DFT analysis.
| Reaction Step | Description | Key Species for DFT Analysis |
| 1 | Nucleophilic attack on the benzylic carbon | Reactant-nucleophile complex |
| 2 | Formation of the transition state | Pentacoordinate carbon transition state (S(_N)2) or carbocation formation (S(_N)1) |
| 3 | Departure of the bromide leaving group | Product-bromide ion complex |
| 4 | Product formation | Final substituted product |
Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions. Current time information in Edmonton, CA. For a multifunctional compound like this compound, these predictions are crucial.
The regioselectivity of nucleophilic attack is a key question. DFT-based local reactivity descriptors, such as condensed Fukui functions and local softness, can predict the most electrophilic sites in a molecule. acs.orgresearchgate.net In this compound, potential electrophilic centers include the benzylic carbon of the bromomethyl group and the carbonyl carbon of the ester group. Computational analysis would likely show the benzylic carbon to be a softer electrophilic site, favoring attack by soft nucleophiles, while the carbonyl carbon is a harder site, favoring hard nucleophiles.
The inherent steric hindrance from the two ortho-substituents (iodo and bromomethyl) around the ester group would significantly influence the regioselectivity. Studies on ortho-substituted benzoate anions have highlighted the impact of these groups on molecular conformation and interaction. researchgate.net This steric crowding would likely hinder the approach of nucleophiles to the carbonyl carbon, making the benzylic carbon the more probable site of reaction under many conditions.
Stereoselectivity would be a factor in reactions that create a new chiral center, for instance, if the incoming nucleophile is chiral or if reactions occur at a prochiral face of the molecule. While the current molecule is achiral, reactions at the benzylic position could, in principle, lead to stereoisomers if a chiral environment is introduced.
Molecular Modeling of Electronic Structure and Reactivity Descriptors
Molecular modeling provides fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, the interplay between the aromatic ring, the electron-withdrawing iodo and methoxycarbonyl groups, and the reactive bromomethyl group is complex.
Quantum chemical calculations can determine various electronic properties and reactivity descriptors. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For this compound, the HOMO would likely be associated with the π-system of the benzene (B151609) ring and the lone pairs of the iodine atom. The LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the heavy iodine atom and the conjugating ester group would modulate this gap.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this molecule, a positive potential would be expected around the benzylic carbon and the carbonyl carbon, while negative potentials would be associated with the oxygen atoms of the ester and the iodine atom.
The following table summarizes the expected qualitative results from a molecular modeling study on this compound, based on general principles observed in similar molecules. nih.govmdpi.com
| Descriptor | Predicted Characteristic for this compound | Implication for Reactivity |
| HOMO Energy | Relatively low due to electron-withdrawing groups | Moderate electron-donating ability |
| LUMO Energy | Low, with significant contribution from the C-Br σ* orbital | High susceptibility to nucleophilic attack at the benzylic carbon |
| HOMO-LUMO Gap | Moderate | Balanced kinetic stability and reactivity |
| MEP | Positive potential on benzylic and carbonyl carbons; Negative potential on ester oxygens and iodine | Defines sites for nucleophilic and electrophilic attack, respectively |
Structure-Reactivity Relationship Investigations
The relationship between the structure of this compound and its reactivity is dictated by the combined electronic and steric effects of its constituent groups.
The presence of two bulky ortho-substituents is expected to cause significant steric strain, potentially leading to a non-planar conformation where the ester group is twisted out of the plane of the benzene ring. This would disrupt π-conjugation between the carbonyl group and the aromatic ring, affecting the electronic properties. Studies on ortho-substituted benzoic acids have shown that such steric effects can significantly influence their physical and chemical properties. researchgate.net
The electronic nature of the substituents plays a crucial role. Both the iodine atom and the methoxycarbonyl group are electron-withdrawing. The iodine atom exerts a strong inductive withdrawing effect (-I) and a weak donating mesomeric effect (+M), while the ester group is withdrawing through both induction and mesomerism (-I, -M). The cumulative effect is a relatively electron-poor aromatic ring, which would influence its susceptibility to electrophilic aromatic substitution (likely deactivating the ring) and the stability of any charged intermediates formed during reactions.
The reactivity of the C-Br bond in benzyl halides is well-established, but the ortho-iodo substituent introduces additional considerations. youtube.com The large size of the iodine atom could provide anchimeric assistance in the departure of the bromide ion, although this is less common for single-atom bridges. More likely, its steric bulk and electronic influence will be the dominant factors. Quantum chemical studies on halogenated compounds have provided deep insights into the nature of halogen bonding and other non-covalent interactions, which could also play a role in the condensed-phase reactivity of this molecule. mdpi.com
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are paramount in modern synthetic organic chemistry. The development of sustainable methods for the preparation and transformation of Methyl 2-(bromomethyl)-6-iodobenzoate represents a critical and impactful area of future research.
Traditionally, organic reactions involving halogenated aromatic compounds are conducted in organic solvents. A significant leap towards greener chemistry would be the development of synthetic routes that can be performed in water. Future research could focus on adapting existing transformations, such as nucleophilic substitutions at the benzylic position or palladium-catalyzed cross-coupling reactions at the iodo-substituted carbon, to aqueous media. This would involve the use of phase-transfer catalysts or water-soluble ligands and catalyst systems to facilitate the reaction between the water-insoluble organic substrate and aqueous reagents. Success in this area would not only reduce the reliance on volatile organic solvents but also simplify product purification processes.
While transition-metal catalysis is a powerful tool in organic synthesis, the use of expensive and potentially toxic metals is a concern. A burgeoning field of research is the development of metal-free catalytic systems. For a molecule like this compound, this could manifest in several ways. For instance, metal-free methods for benzylic bromination of a precursor, methyl 2-iodo-6-methylbenzoate, could be explored using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, thereby avoiding metal-based catalysts. Furthermore, transformations that typically rely on metals, such as certain coupling reactions, could potentially be achieved using organocatalysts or other non-metallic promoters, representing a significant advancement in the sustainable chemistry of this compound.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The presence of two distinct halogen atoms at different positions on the benzene (B151609) ring of this compound offers a unique platform for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in the aromatic ring in many catalytic cross-coupling reactions. Future research should focus on the development of novel catalytic systems that can exploit this reactivity difference to achieve high selectivity.
For example, sophisticated palladium or copper catalyst systems with specifically designed ligands could be developed to selectively catalyze a Suzuki, Sonogashira, or Heck reaction at the C-I bond, leaving the benzylic bromide intact for subsequent transformations. Conversely, catalyst systems could be designed to favor reactions at the benzylic position while preserving the aromatic iodine. Achieving high levels of selectivity would unlock the full potential of this molecule as a versatile building block for the synthesis of complex, multifunctional molecules.
Expansion of Synthetic Applications in Medicinal Chemistry and Materials Science
The structural features of this compound make it an attractive scaffold for the synthesis of novel compounds in both medicinal chemistry and materials science.
In the realm of medicinal chemistry , the iodinated aromatic moiety is a common feature in various bioactive molecules and can serve as a handle for introducing diverse substituents through cross-coupling reactions. The benzylic bromide is a potent electrophile, allowing for the facile introduction of the molecule onto nucleophilic side chains of biomolecules or for the construction of larger, complex structures. Future research could involve using this compound as a starting material for the synthesis of novel enzyme inhibitors, receptor ligands, or molecular probes for biological imaging.
In materials science , iodinated and brominated aromatic compounds are precursors to a wide range of functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers with tailored electronic and photophysical properties. The di-functional nature of this compound could be exploited to synthesize novel monomers for polymerization or to create building blocks for supramolecular assemblies with interesting optical or electronic properties.
Interdisciplinary Research at the Interface of Organic Synthesis and Chemical Biology
The reactivity of the benzylic bromide group makes this compound a potential tool for chemical biologists. This functional group can react with nucleophilic residues in proteins, such as cysteine or histidine, making it a candidate for use as a covalent inhibitor or as a component of a chemical probe to study protein function. Future interdisciplinary research could focus on designing and synthesizing derivatives of this compound that can be used to selectively label and study specific proteins within a complex biological system. The iodo group could also be utilized for the introduction of reporter tags, such as fluorescent dyes or affinity labels, through late-stage functionalization, further enhancing its utility as a chemical biology tool.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)-6-iodobenzoate, and how are intermediates characterized?
The compound can be synthesized via aromatic Finkelstein reactions, where bromine substituents are replaced with iodine under catalytic conditions. For example, methyl 6-bromo-2-naphthoate undergoes iodination using NaI in polar aprotic solvents (e.g., DMF) at 80–100°C . Key intermediates like bromomethyl derivatives are characterized via H/C NMR, mass spectrometry (MS), and elemental analysis to confirm purity and structural integrity .
Q. What analytical techniques are recommended for verifying the structure and purity of this compound?
High-resolution NMR (e.g., H, C, and 2D-COSY) is critical for confirming regiochemistry and substitution patterns. Mass spectrometry (ESI-TOF or HRMS) and elemental analysis () validate molecular composition. For example, PubChem-derived data for analogous compounds highlight the importance of spectral matching with reference libraries .
Q. How should researchers handle storage and stability concerns for this compound?
The compound is light- and moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) and humidity levels (using desiccants) are recommended to assess decomposition rates .
Advanced Research Questions
Q. How can iodination efficiency be optimized while minimizing competing side reactions (e.g., debromination)?
Systematic optimization involves screening catalysts (e.g., CuI or Pd-based systems), solvents (DMF vs. acetonitrile), and reaction times. Kinetic studies using GC-MS or HPLC can track intermediate formation. For instance, analogous Finkelstein reactions achieve >90% yield with NaI/CuI in DMF at 90°C .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Use deuterated solvents, variable-temperature NMR, and spiking experiments with reference compounds. Critical analysis of coupling constants and integration ratios helps differentiate between structural isomers .
Q. How do substituent effects (e.g., electron-withdrawing groups) influence reactivity in cross-coupling reactions?
The iodine and bromomethyl groups act as directing and leaving groups, respectively. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves synthesizing derivatives with nitro or methoxy groups and comparing reaction rates .
Q. What methodologies assess the compound’s stability under catalytic or acidic conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with HPLC monitoring quantify degradation products (e.g., demethylation or hydrolysis). Control experiments in buffered solutions (pH 1–12) identify pH-dependent decomposition pathways .
Q. How can researchers design kinetic vs. thermodynamic studies for substitution reactions involving this compound?
Vary reaction temperatures (e.g., 25°C vs. 60°C) and use quenching experiments to trap intermediates. Time-resolved F NMR (if applicable) or in-situ IR spectroscopy tracks reaction progress. Compare activation energies () derived from Arrhenius plots to distinguish kinetic vs. thermodynamic control .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing contradictory data in reaction yield optimization?
Use Design of Experiments (DoE) to identify significant factors (e.g., catalyst loading, solvent polarity). Response Surface Methodology (RSM) models interactions between variables. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare yield distributions under different conditions .
Q. How to integrate computational chemistry (e.g., DFT) with experimental data for mechanistic studies?
Perform geometry optimization and transition-state analysis using software like Gaussian or ORCA. Compare calculated H NMR chemical shifts (via GIAO method) with experimental data to validate proposed intermediates. For electrophilic substitution, electron density maps (MEPs) predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
